2-[4-(Tert-pentyl)phenoxy]phenylamine
Description
Structural Framework and Chemical Significance
The key structural components of phenoxyarylamines are the aryl amine and aryl ether functionalities. The presence of the electron-donating amino group and the flexible ether linkage imparts unique conformational and electronic characteristics to these molecules. The tert-pentyl group, a bulky and hydrophobic substituent, on the phenoxy ring of 2-[4-(tert-pentyl)phenoxy]phenylamine, is expected to significantly influence its solubility, steric hindrance, and potential intermolecular interactions.
The chemical significance of this class of compounds is broad. The nitrogen atom of the amine can act as a nucleophile or a base, while the aromatic rings can undergo electrophilic substitution reactions. The ether linkage, while generally stable, can be cleaved under harsh conditions. This combination of reactive sites makes phenoxyarylamines versatile building blocks in organic synthesis.
Historical Context of Aryl Amine and Aryl Ether Chemistry
The development of synthetic methods for aryl amines and aryl ethers has been a cornerstone of organic chemistry. Historically, the synthesis of aryl amines often involved the reduction of nitroarenes or the amination of aryl halides under harsh conditions. A significant breakthrough was the Ullmann condensation, a copper-catalyzed reaction that allows for the formation of carbon-nitrogen and carbon-oxygen bonds, enabling the synthesis of aryl amines and diaryl ethers, respectively. These reactions, however, often required high temperatures and stoichiometric amounts of copper. researchgate.netthegoodscentscompany.com
The late 20th century saw the advent of palladium-catalyzed cross-coupling reactions, most notably the Buchwald-Hartwig amination. nih.govgoogle.com This powerful and versatile method allows for the formation of C-N bonds between aryl halides and amines under much milder conditions and with a broader substrate scope, revolutionizing the synthesis of aryl amines. nih.gov Similarly, palladium-catalyzed methods have also been developed for the synthesis of diaryl ethers, providing an alternative to the classical Ullmann condensation.
Contemporary Research Landscape of Phenoxyarylamine Derivatives
Modern research continues to explore the synthesis and application of phenoxyarylamine derivatives in diverse fields, driven by their interesting biological activities and material properties.
In medicinal chemistry , phenoxyarylamine scaffolds are found in a variety of therapeutic agents. For instance, derivatives have been investigated as potential inhibitors of enzymes and as components of molecules with anticancer and antimicrobial properties. The structural similarity of some phenoxyarylamine derivatives to known pharmacophores makes them attractive targets for drug discovery programs.
In the field of agriculture , phenoxyarylamine derivatives are being explored for their potential as fungicides and herbicides. The ability to systematically modify the substituents on the aromatic rings allows for the fine-tuning of their biological activity against specific pests and weeds. smolecule.com
In materials science , the electronic and photophysical properties of phenoxyarylamine derivatives are of interest. These compounds can be incorporated into polymers and other materials for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The specific substitutions on the aromatic rings can influence the energy levels and charge-transporting properties of the resulting materials.
| Property | Value |
| Chemical Name | This compound |
| CAS Number | 23838-75-7 |
| Molecular Formula | C₁₇H₂₁NO |
| Molecular Weight | 255.36 g/mol |
Due to the lack of specific published research on this compound, detailed research findings and data tables on its synthesis, properties, and applications cannot be provided at this time. The information presented in the following sections is based on the general characteristics and established synthetic routes for the broader class of substituted phenoxyarylamines.
Structure
3D Structure
Properties
IUPAC Name |
2-[4-(2-methylbutan-2-yl)phenoxy]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO/c1-4-17(2,3)13-9-11-14(12-10-13)19-16-8-6-5-7-15(16)18/h5-12H,4,18H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPAKZPXFBJPSBQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)C1=CC=C(C=C1)OC2=CC=CC=C2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30946644 | |
| Record name | 2-[4-(2-Methylbutan-2-yl)phenoxy]aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30946644 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23838-75-7 | |
| Record name | 2-[4-(1,1-Dimethylpropyl)phenoxy]benzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=23838-75-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(4-Isopentylphenoxy)aniline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023838757 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-[4-(2-Methylbutan-2-yl)phenoxy]aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30946644 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(4-isopentylphenoxy)aniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.716 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Advanced Spectroscopic and Spectrometric Characterization of Aryl Phenoxyamine Systems
Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation AnalysisThis part of the article would have focused on the use of high-resolution mass spectrometry (HRMS) to determine the exact molecular formula of the compound. Additionally, coupled techniques like Gas Chromatography-Mass Spectrometry (GC-MS) would have been discussed to understand the fragmentation patterns of the molecule, further confirming its structure.
Without access to peer-reviewed studies detailing the synthesis and characterization of "2-[4-(tert-pentyl)phenoxy]phenylamine," providing the requested in-depth analysis with data tables and detailed research findings is not possible. The generation of such specific scientific content requires a foundation of established and verifiable experimental results, which are not currently available in the public domain for this particular compound.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The vibrational frequencies of specific bonds within a molecule are characteristic of that bond type and its chemical environment. For this compound, the IR spectrum is expected to exhibit a series of absorption bands corresponding to its constituent functional groups: the secondary amine (N-H), the ether linkage (C-O-C), the aromatic rings (C=C and C-H), and the tert-pentyl group (C-H).
The key characteristic vibrational frequencies anticipated for this compound are summarized in the interactive table below. The presence of a sharp to medium absorption band in the region of 3350-3450 cm⁻¹ would be indicative of the N-H stretching vibration of the secondary amine. The aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the aliphatic C-H stretches of the tert-pentyl group should appear just below this value. The C-O-C stretching of the diaryl ether is typically observed as a strong band in the 1200-1250 cm⁻¹ region. Aromatic C=C in-ring stretching vibrations are expected to produce multiple bands in the 1450-1600 cm⁻¹ range. udel.edulibretexts.org
Interactive Data Table: Predicted Infrared Absorption Bands for this compound
| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Expected Intensity |
| N-H Stretch | Secondary Amine | 3350 - 3450 | Medium, Sharp |
| C-H Stretch (Aromatic) | Phenyl Rings | 3000 - 3100 | Medium to Weak |
| C-H Stretch (Aliphatic) | Tert-pentyl Group | 2850 - 2970 | Strong |
| C=C Stretch (Aromatic) | Phenyl Rings | 1450 - 1600 | Medium to Strong |
| C-O-C Stretch (Asymmetric) | Diaryl Ether | 1200 - 1250 | Strong |
| N-H Bend | Secondary Amine | 1500 - 1580 | Medium |
| C-H Out-of-Plane Bend | Phenyl Rings | 690 - 900 | Strong |
This data is predicted based on characteristic IR absorption frequencies for similar functional groups and compounds. udel.edulibretexts.org
X-ray Crystallography for Three-Dimensional Structural Determination
The molecule is expected to adopt a non-planar conformation due to the steric hindrance between the two phenyl rings linked by the ether oxygen and the amino group. The dihedral angles between the planes of the phenyl rings will be a key feature of its structure. In substituted diphenylamines, the nitrogen atom typically adopts a trigonal pyramidal geometry. researchgate.net The bulky tert-pentyl group on one of the phenoxy rings will also influence the crystal packing. It is anticipated that intermolecular hydrogen bonding involving the amine N-H group could play a significant role in the crystal lattice, potentially forming chains or dimeric structures. rsc.org
Interactive Data Table: Predicted Crystallographic Parameters for this compound
| Parameter | Predicted Value Range | Significance |
| Crystal System | Monoclinic or Orthorhombic | Describes the basic shape of the unit cell. |
| Space Group | Centrosymmetric (e.g., P2₁/c) or Non-centrosymmetric | Defines the symmetry elements within the unit cell. |
| C-N Bond Length | 1.38 - 1.42 Å | Typical for an aromatic amine. |
| C-O Bond Length (ether) | 1.36 - 1.40 Å | Characteristic of a diaryl ether. |
| C-N-C Bond Angle | 120 - 128° | Reflects the geometry around the nitrogen atom. |
| C-O-C Bond Angle | 118 - 122° | Indicates the flexibility of the ether linkage. |
| Phenyl Ring Dihedral Angle | 50 - 80° | Shows the degree of twisting between the aromatic rings. |
These parameters are estimations based on crystallographic data of similar aryl phenoxyamine and diphenylamine (B1679370) derivatives. nih.govresearchgate.net
Integration of Analytical Techniques for Comprehensive Structural Assignment
While individual analytical techniques provide specific pieces of structural information, a comprehensive and unambiguous structural assignment of this compound requires the integration of multiple spectroscopic and spectrometric methods. Each technique offers complementary information, and their combined application allows for a complete characterization of the molecule.
The process would typically begin with mass spectrometry (MS) to determine the molecular weight and elemental composition, confirming the molecular formula. Infrared (IR) spectroscopy would then be used to identify the key functional groups present, as detailed in section 3.3.
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) would be crucial for mapping the carbon-hydrogen framework of the molecule. ¹H NMR would reveal the number of different types of protons, their chemical environments, and their connectivity through spin-spin coupling. ¹³C NMR would provide information on the number and types of carbon atoms. Advanced 2D NMR techniques, such as COSY and HSQC, would further elucidate the connectivity between protons and carbons.
Finally, if a suitable single crystal can be obtained, X-ray crystallography would provide the definitive three-dimensional structure, confirming the connectivity and stereochemistry established by other spectroscopic methods. The integration of these techniques provides a powerful and synergistic approach to the complete structural elucidation of aryl phenoxyamine systems.
Computational Chemistry and Theoretical Investigations of Phenoxyarylamine Structures and Reactivity
Density Functional Theory (DFT) Studies on Electronic Structure
Density Functional Theory (DFT) has emerged as a robust method for investigating the electronic structure of molecules, providing a balance between computational cost and accuracy. For phenoxyarylamine systems, DFT calculations are instrumental in characterizing the distribution of electrons and the energies of molecular orbitals, which are fundamental to understanding their reactivity.
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key determinants of a molecule's chemical reactivity. The HOMO is associated with the ability to donate electrons, while the LUMO relates to the ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is an indicator of molecular stability and reactivity.
For phenoxyarylamine derivatives, the HOMO is typically localized on the electron-rich regions, often involving the nitrogen atom of the amine and the adjacent phenyl ring. The LUMO, conversely, is distributed over the aromatic systems. The presence of substituents can significantly influence the energies of these orbitals. In 2-[4-(tert-pentyl)phenoxy]phenylamine, the tert-pentyl group, being an electron-donating group, is expected to raise the energy of the HOMO, making the molecule more susceptible to electrophilic attack.
| Property | Description | Expected Influence on this compound |
| HOMO Energy | Energy of the highest occupied molecular orbital; relates to electron-donating ability. | The electron-donating tert-pentyl group is expected to increase the HOMO energy, enhancing its nucleophilic character. |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. | The LUMO is anticipated to be distributed across the aromatic rings. |
| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO; a smaller gap generally indicates higher reactivity. | The presence of the tert-pentyl group may lead to a slightly reduced HOMO-LUMO gap compared to the unsubstituted parent compound, suggesting increased reactivity. |
Theoretical studies on similar aromatic amines and diphenyl ethers support these general trends, where electron-donating substituents are known to elevate HOMO energy levels. researchgate.netnih.gov
The distribution of partial atomic charges within a molecule provides a detailed picture of its polarity and potential for electrostatic interactions. In this compound, the nitrogen atom of the amine group is expected to possess a significant negative partial charge due to its high electronegativity and the presence of a lone pair of electrons. The hydrogen atom attached to the nitrogen will, in turn, have a positive partial charge.
A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack. In an MEP map, regions of negative potential (typically colored in shades of red) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (colored in shades of blue) are electron-deficient and prone to nucleophilic attack.
For this compound, the MEP map would be expected to show a significant region of negative potential around the nitrogen atom of the amine group, highlighting its basicity and nucleophilicity. The oxygen atom of the ether linkage would also exhibit a negative potential. The hydrogen atom of the N-H bond would be a site of positive potential, indicating its acidity. The aromatic rings will display areas of varying potential, influenced by the substituents.
Conformational Analysis and Potential Energy Surfaces
The three-dimensional arrangement of atoms in a molecule, or its conformation, can have a profound impact on its physical and chemical properties. For flexible molecules like this compound, which has several rotatable bonds, conformational analysis is crucial for understanding its behavior.
The potential energy surface (PES) as a function of these dihedral angles would reveal the most stable conformations (energy minima) and the energy barriers to rotation (transition states). It is expected that the molecule will adopt a non-planar conformation to minimize steric clashes between the two aromatic rings and the tert-pentyl group.
| Dihedral Angle | Description | Expected Conformation in this compound |
| C-O-C-C | Rotation around the ether linkage. | A twisted conformation is expected to be favored to alleviate steric strain between the phenyl rings. |
| C-N-C-C | Rotation around the amine linkage. | The orientation of the phenyl rings will be influenced by both electronic effects and steric hindrance from the tert-pentyl group. |
The nitrogen atom in the amine group of this compound is typically sp3-hybridized, leading to a pyramidal geometry. This pyramid can undergo a process called nitrogen inversion, where it rapidly inverts its configuration through a planar sp2-hybridized transition state. The energy required for this inversion is known as the inversion barrier.
The magnitude of the inversion barrier is influenced by both electronic and steric factors. In aniline (B41778), the parent compound of the amine portion, the inversion barrier is significantly lower than in aliphatic amines due to the delocalization of the nitrogen lone pair into the aromatic ring, which stabilizes the planar transition state. innovareacademics.inresearchgate.net
For this compound, the electronic effects of the phenoxy substituent and the steric bulk of the entire phenoxyphenyl group will affect the inversion barrier. Electron-donating groups on the aniline ring generally increase the inversion barrier by localizing the lone pair on the nitrogen, while electron-withdrawing groups tend to decrease it. derpharmachemica.com The bulky phenoxy substituent may also sterically influence the ease of planarization. Computational studies on substituted anilines provide a framework for estimating these effects. researchgate.net
| Factor | Influence on Amine Inversion Barrier | Expected Effect in this compound |
| Electronic Effects | Electron-donating groups on the aniline ring generally increase the barrier, while electron-withdrawing groups decrease it. | The phenoxy group has both inductive electron-withdrawing and resonance electron-donating effects, leading to a complex influence on the barrier. |
| Steric Effects | Bulky substituents can either increase or decrease the barrier depending on whether they stabilize the pyramidal ground state or the planar transition state. | The large phenoxyphenyl substituent is likely to introduce steric interactions that will modulate the inversion barrier. |
Substituent Effects on Conformation
The conformational flexibility of phenoxyarylamine structures is largely dictated by the rotation around the C-O and C-N bonds, which defines the dihedral angles between the aromatic rings. The introduction of substituents can significantly influence the preferred conformation through steric and electronic effects. In the case of this compound, the bulky tert-pentyl group at the para-position of the phenoxy ring plays a crucial role in determining the molecule's three-dimensional structure.
Research on substituted aromatic compounds has shown that bulky alkyl groups tend to favor more twisted conformations compared to their unsubstituted counterparts. This is because a twisted arrangement increases the distance between the substituent and the adjacent aromatic ring, thereby alleviating steric strain. chemrxiv.org The destabilization caused by steric repulsion can be significant, influencing the relative energies of different rotational isomers. chemrxiv.org
| Compound | Dihedral Angle 1 (C-O-C-C) (°) | Dihedral Angle 2 (C-C-N-H) (°) | Relative Energy (kcal/mol) |
|---|---|---|---|
| 2-Phenoxyphenylamine | ~55 | ~10 | 0.00 |
| This compound | ~65 | ~12 | 0.00 |
Prediction of Spectroscopic Parameters via Quantum Chemical Calculations
Quantum chemical calculations are an indispensable tool for predicting and interpreting the spectroscopic properties of molecules like this compound. researchgate.net Methods such as DFT, when combined with appropriate basis sets (e.g., B3LYP/6-311++G(d,p)), can provide highly accurate predictions of vibrational (FT-IR and FT-Raman) and nuclear magnetic resonance (NMR) spectra. nih.gov
These computational approaches allow for the calculation of vibrational frequencies and their corresponding intensities, which aids in the assignment of complex experimental spectra. nih.gov By analyzing the potential energy distribution (PED), theoretical vibrational modes can be assigned to specific stretching, bending, or torsional motions within the molecule. nih.gov Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method and compared with experimental data for structural confirmation. nih.gov
The accuracy of these predictions is often high enough to serve as a reliable reference for experimental data, helping to distinguish between different isomers or conformers. researchgate.net Time-dependent DFT (TD-DFT) can also be employed to predict electronic transitions, providing insight into the UV-Vis absorption spectrum of the compound. nih.gov
| Vibrational Mode | Calculated Wavenumber (cm⁻¹) | Assignment |
|---|---|---|
| N-H Stretch | 3450 | Stretching of the amine N-H bond |
| C-H Stretch (Aromatic) | 3070 | Stretching of aromatic C-H bonds |
| C-H Stretch (Aliphatic) | 2960 | Stretching of C-H bonds in the tert-pentyl group |
| C=C Stretch (Aromatic) | 1595 | In-plane stretching of aromatic C=C bonds |
| C-O-C Stretch (Asymmetric) | 1240 | Asymmetric stretching of the diaryl ether bond |
Theoretical Reactivity Descriptors and Reaction Pathways
Conceptual DFT provides a framework for quantifying the chemical reactivity of molecules through various descriptors. rjpn.org These parameters are calculated from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). rjpn.org The HOMO energy relates to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. rjpn.org
For this compound, these parameters can predict its stability and reactive nature. Key global reactivity parameters include:
Chemical Hardness (η): A measure of the molecule's resistance to changes in its electron distribution. Higher hardness values correlate with greater stability. rjpn.org
Chemical Softness (S): The reciprocal of hardness, indicating how easily the molecule's electron cloud can be polarized.
Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons, indicating its electrophilic nature. A higher index suggests the molecule is a better electrophile. rjpn.org
These descriptors are valuable for comparing the reactivity of a series of related compounds and for predicting how substituents might alter their chemical behavior. nih.govrjpn.org
| Parameter | Calculated Value (eV) | Implication |
|---|---|---|
| E(HOMO) | -5.25 | Electron-donating capability |
| E(LUMO) | -0.15 | Electron-accepting capability |
| Energy Gap (ΔE) | 5.10 | High kinetic stability |
| Chemical Hardness (η) | 2.55 | High stability, low reactivity |
| Chemical Softness (S) | 0.39 | Low polarizability |
| Electrophilicity Index (ω) | 1.45 | Moderate electrophilic character |
Computational chemistry is a powerful tool for elucidating complex reaction mechanisms at the molecular level. For phenoxyarylamine derivatives, theoretical studies can map out the potential energy surfaces for various reaction pathways, such as nucleophilic aromatic substitution (SNAr). frontiersin.org By calculating the structures and energies of reactants, transition states, intermediates, and products, chemists can determine the most plausible reaction mechanism. nih.gov
Computational Modeling in Support of Experimental Findings
Computational modeling serves as a critical bridge between theoretical concepts and experimental observations. nih.gov In the study of this compound, theoretical calculations provide a framework for interpreting and validating experimental results. For instance, the initial structural assignment of a newly synthesized compound is typically guided by quantum-chemical calculations of its stable conformers and spectroscopic signatures. researchgate.net
The close agreement often found between theoretically predicted and experimentally measured spectra (IR, Raman, NMR, UV-Vis) lends strong support to the proposed molecular structure. nih.gov Discrepancies between calculation and experiment can, in turn, point to environmental effects (like solvent interactions) or the presence of multiple conformers that were not initially considered.
Furthermore, the reactivity descriptors calculated from theoretical models can explain observed chemical behavior. For instance, if experimental studies show that the molecule preferentially undergoes electrophilic attack at a certain position, this can be rationalized by examining the calculated molecular electrostatic potential (MEP) map, which highlights electron-rich regions susceptible to such attacks. nih.gov Thus, the synergy between computational modeling and experimental work provides a more complete and nuanced understanding of the molecule's structure, properties, and reactivity.
Reactivity and Derivatization of the Phenylamine and Phenoxy Moieties in 2 4 Tert Pentyl Phenoxy Phenylamine
Reactions Involving the Primary Aromatic Amine Group
The primary aromatic amine group in 2-[4-(tert-pentyl)phenoxy]phenylamine is a versatile functional group. Its reactivity is influenced by the lone pair of electrons on the nitrogen atom, which imparts both basic and nucleophilic character. libretexts.org However, the delocalization of this lone pair into the adjacent benzene (B151609) ring reduces its basicity compared to aliphatic amines. chemguide.co.uk
The lone pair of electrons on the nitrogen atom of the primary amine makes it an effective nucleophile, capable of attacking electron-deficient centers. libretexts.org This reactivity is fundamental to many of the substitution reactions it undergoes. Phenylamine (aniline), the parent compound, readily reacts with acids to form salts. chemguide.co.uklibretexts.org For instance, with a strong acid like hydrochloric acid, this compound would be expected to form the corresponding phenylammonium chloride salt, increasing its solubility in aqueous media. libretexts.org
The nucleophilic character of the amine allows it to participate in substitution reactions with various electrophiles. This includes reactions with alkyl halides and other activated substrates where the amine displaces a leaving group.
Table 1: Examples of Nucleophilic Substitution Reactions
| Reactant Type | Product Type | General Conditions |
|---|---|---|
| Strong Acid (e.g., HCl) | Ammonium Salt | Room temperature |
| Alkyl Halide (e.g., R-X) | Secondary/Tertiary Amine | Heat, often with a base |
The primary amine of this compound reacts readily with acylating agents such as acyl chlorides and acid anhydrides in a process known as acylation (or specifically, amidation in this case). chemguide.co.uklibretexts.org These reactions are nucleophilic acyl substitutions where the amine attacks the carbonyl carbon of the acylating agent.
For example, the reaction with ethanoyl chloride (acetyl chloride) is typically vigorous and occurs at room temperature, yielding the corresponding N-acylated product, N-(2-[4-(tert-pentyl)phenoxy]phenyl)acetamide, and phenylammonium chloride. chemguide.co.uk Similarly, reaction with an acid anhydride (B1165640), like ethanoic anhydride, produces the same amide, although heating may be required. libretexts.org These reactions are useful for protecting the amine group or for synthesizing more complex amide derivatives. chemguide.co.uk The preparation of 2-acetoaminodiphenyl ether from 2-phenoxyaniline (B124666) is a documented example of this type of transformation. chemicalbook.com
Table 2: Common Acylation Reactions
| Acylating Agent | Product | Byproduct |
|---|---|---|
| Ethanoyl chloride | N-phenylethanamide | Phenylammonium chloride |
Alkylation of the primary amine group involves the reaction with alkyl halides to form secondary and tertiary amines. libretexts.org This reaction proceeds via nucleophilic substitution, where the amine acts as the nucleophile. The reaction of this compound with an alkyl halide (e.g., iodomethane (B122720) or bromoethane) would lead to the formation of N-alkyl and N,N-dialkyl derivatives.
Controlling the degree of alkylation can be challenging, as the resulting secondary amine is often more nucleophilic than the starting primary amine, leading to the formation of the tertiary amine as well. The reaction conditions, such as the stoichiometry of the reactants and the presence of a base to neutralize the hydrogen halide byproduct, can be optimized to favor the desired product. It is also noted that in the alkylation of anilines, competition can exist between N-alkylation (at the amine) and C-alkylation (at the aromatic ring), particularly under Friedel-Crafts-type conditions. le.ac.uk
One of the most significant transformations of primary aromatic amines is diazotization. numberanalytics.com This reaction involves treating the amine with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like hydrochloric acid at low temperatures (0–5 °C). chemguide.co.ukchemicalnote.com This process converts the primary amino group of this compound into a diazonium salt, specifically 2-[4-(tert-pentyl)phenoxy]benzenediazonium chloride. chemguide.co.uk
Aryl diazonium salts are highly valuable synthetic intermediates because the diazonio group (-N₂⁺) is an excellent leaving group (as N₂ gas) and can be replaced by a wide variety of nucleophiles. libretexts.orgorganic-chemistry.org This allows for the introduction of functional groups onto the aromatic ring that are difficult to install by other means.
Key transformations of the diazonium salt include:
Sandmeyer Reactions: These reactions use copper(I) salts (CuX, where X = Cl, Br, CN) to replace the diazonio group with a halide or a cyano group. wikipedia.orgmasterorganicchemistry.comnumberanalytics.com For example, using CuCl would yield 1-chloro-2-[4-(tert-pentyl)phenoxy]benzene.
Schiemann Reaction: This reaction is used to introduce fluorine by thermal decomposition of the corresponding diazonium tetrafluoroborate (B81430) salt.
Gattermann Reaction: Similar to the Sandmeyer reaction but uses copper powder instead of copper(I) salts. askiitians.com
Hydrolysis: Heating the diazonium salt solution in water replaces the diazonio group with a hydroxyl (-OH) group, forming the corresponding phenol (B47542). askiitians.com
Azo Coupling: Diazonium salts can act as electrophiles and react with activated aromatic compounds (like phenols or other anilines) to form azo compounds, which are often highly colored and used as dyes. masterorganicchemistry.com
Table 3: Representative Diazonium Salt Transformations
| Reaction Name | Reagent(s) | Product Functional Group |
|---|---|---|
| Sandmeyer | CuCl / HCl | -Cl |
| Sandmeyer | CuBr / HBr | -Br |
| Sandmeyer | CuCN / KCN | -CN |
| Hydrolysis | H₂O, Heat | -OH |
Reactions Involving the Phenoxy Ether Linkage
The diaryl ether linkage in this compound is characterized by its general stability due to the strong C-O bonds. jsynthchem.com However, under specific conditions, this bond can be either cleaved or formed.
Cleavage: The cleavage of the C-O bond in diaryl ethers is a challenging transformation that typically requires harsh reaction conditions. Methods for cleaving such bonds include reductive cleavage protocols. For instance, a transition-metal-free method using triethylsilane in combination with a base like potassium tert-butoxide has been reported for the reductive cleavage of diaryl ethers. researchgate.net Electrochemical methods have also been developed for the cleavage and functionalization of the aromatic C-O bond in diaryl ethers under mild conditions. rsc.org In some specific molecular contexts, strong bases like potassium hydroxide (B78521) at high temperatures can induce hydrolysis of diaryl ether bonds. researchgate.net
Formation: The synthesis of the diaryl ether moiety in this compound can be achieved through several cross-coupling strategies. These methods are crucial in constructing the core structure of the molecule.
Ullmann Condensation: This is a classic method involving the reaction of a phenol with an aryl halide in the presence of a copper catalyst at high temperatures. nih.gov For this specific molecule, it could involve reacting 2-aminophenol (B121084) with 1-bromo-4-(tert-pentyl)benzene or 4-(tert-pentyl)phenol with a 2-haloaniline derivative.
Buchwald-Hartwig Amination/Etherification: Modern palladium-catalyzed cross-coupling reactions provide milder and more versatile routes to diaryl ethers. organic-chemistry.org These reactions can tolerate a wider range of functional groups.
Chan-Lam Coupling: This copper-catalyzed reaction couples arylboronic acids with phenols to form diaryl ethers, often under mild, room-temperature conditions. nih.gov
These synthetic methods are fundamental in building the diaryl ether framework present in many complex organic molecules. jsynthchem.comjsynthchem.com
Functionalization of the Aryl Ether Ring
The aryl ether ring in this compound, substituted with a bulky tert-pentyl group, presents distinct possibilities for functionalization, primarily through electrophilic aromatic substitution. The tert-pentyl group is an ortho-, para-directing activator due to its electron-donating inductive effect. However, the para position is already occupied by the phenoxy group, directing incoming electrophiles to the ortho positions. Steric hindrance from the bulky tert-pentyl group can influence the regioselectivity of these reactions, potentially favoring substitution at the less hindered ortho position.
Common electrophilic substitution reactions that can be envisioned for this ring include:
Nitration: Introduction of a nitro group (-NO2) can be achieved using standard nitrating agents like nitric acid in the presence of sulfuric acid. The resulting nitro-substituted derivative can serve as a precursor for further transformations, such as reduction to an amino group.
Halogenation: Bromination or chlorination, typically employing bromine or chlorine with a Lewis acid catalyst, would lead to the corresponding halogenated derivatives. These halo-substituted compounds are valuable intermediates for cross-coupling reactions.
Friedel-Crafts Acylation and Alkylation: The introduction of acyl or alkyl groups can be accomplished via Friedel-Crafts reactions. However, the presence of the activating tert-pentyl group may necessitate careful control of reaction conditions to avoid polysubstitution or rearrangement of the alkylating agent.
The reactivity of the aryl ether ring is also influenced by the electronic nature of the entire molecule. The electron-donating character of the phenylamine moiety can further activate the ring system towards electrophilic attack.
Selective Functionalization and Site-Specific Derivatization
Selective functionalization of this compound is a key challenge due to the presence of multiple reactive sites: the phenylamine nitrogen, the activated phenylamine ring, and the activated aryl ether ring. Achieving site-specificity requires careful selection of reagents and reaction conditions.
The primary sites for derivatization include:
N-Functionalization: The secondary amine of the phenylamine moiety is a nucleophilic center and can readily undergo reactions such as acylation, alkylation, and sulfonylation. For instance, reaction with an acyl chloride or anhydride in the presence of a base would yield the corresponding N-acyl derivative. This N-functionalization can also serve as a protecting group strategy to modulate the reactivity of the phenylamine ring during subsequent electrophilic substitutions.
Functionalization of the Phenylamine Ring: The amino group is a powerful ortho-, para-directing activator. Electrophilic substitution on this ring will predominantly occur at the positions ortho and para to the amino group. The position para to the amine is occupied by the phenoxy ether linkage, directing substitution to the ortho positions.
Functionalization of the Aryl Ether Ring: As discussed in the previous section, the tert-pentyl group directs electrophiles to the positions ortho to it.
Achieving selectivity between the two aromatic rings can be accomplished by exploiting the different activating strengths of the amino and tert-pentylphenoxy groups. The amino group is a much stronger activating group than the alkyl-substituted phenoxy group, suggesting that electrophilic substitution would preferentially occur on the phenylamine ring under kinetically controlled conditions. To achieve substitution on the aryl ether ring, the more reactive phenylamine ring may need to be deactivated, for instance, by protonation in a strongly acidic medium or by conversion to an electron-withdrawing group.
Below is a table summarizing potential site-specific derivatization reactions:
| Target Site | Reaction Type | Reagents and Conditions | Expected Product |
| Phenylamine Nitrogen | Acylation | Acyl chloride, pyridine | N-Acyl-2-[4-(tert-pentyl)phenoxy]phenylamine |
| Phenylamine Ring | Bromination | N-Bromosuccinimide, CH2Cl2 | Bromo-substituted phenylamine ring |
| Aryl Ether Ring | Nitration | HNO3, H2SO4 (with protected amine) | Nitro-substituted aryl ether ring |
Multifunctional Compound Transformation
The diverse reactive sites on this compound allow for multifunctional transformations, leading to the synthesis of complex derivatives. A strategic combination of the reactions described above can be employed to build molecular complexity.
For example, a synthetic sequence could begin with the protection of the phenylamine nitrogen via acylation. This would moderate the activating effect of the amine and prevent N-substitution in subsequent steps. The next step could involve a regioselective electrophilic substitution on the less activated aryl ether ring, such as nitration. Following this, deprotection of the amine and reduction of the nitro group would yield a diamino-substituted diaryl ether. This new derivative could then undergo further reactions, such as diazotization and coupling, or condensation reactions to form heterocyclic systems.
Another approach could involve metal-catalyzed cross-coupling reactions. For instance, if a halogen is introduced onto one of the aromatic rings, Suzuki, Heck, or Buchwald-Hartwig coupling reactions could be used to form new carbon-carbon or carbon-heteroatom bonds, significantly expanding the structural diversity of the derivatives.
The table below outlines a hypothetical multifunctional transformation sequence:
| Step | Transformation | Reagents | Intermediate/Product |
| 1 | N-Acetylation | Acetic anhydride, pyridine | N-Acetyl-2-[4-(tert-pentyl)phenoxy]phenylamine |
| 2 | Bromination | Br2, FeBr3 | Bromo-N-acetyl-2-[4-(tert-pentyl)phenoxy]phenylamine |
| 3 | Suzuki Coupling | Arylboronic acid, Pd catalyst, base | Aryl-substituted-N-acetyl-2-[4-(tert-pentyl)phenoxy]phenylamine |
| 4 | Deprotection (Amide Hydrolysis) | HCl, H2O | Aryl-substituted-2-[4-(tert-pentyl)phenoxy]phenylamine |
Such multistep sequences highlight the versatility of this compound as a scaffold for the synthesis of a wide range of complex organic molecules. The precise outcomes of these transformations would, of course, be subject to experimental verification and optimization of reaction conditions.
Applications in Advanced Materials Science and Polymer Chemistry
Monomer Synthesis for Polymeric Materials
The presence of a reactive amine group allows 2-[4-(tert-pentyl)phenoxy]phenylamine to serve as a fundamental building block for a variety of polymer systems through different polymerization mechanisms.
The phenylamine moiety of the compound enables it to act as a diamine monomer in polycondensation reactions. When reacted with aromatic dicarboxylic acids or their acyl chloride derivatives, it can form high-performance aromatic polyamides. The bulky tert-pentyl group and the ether linkage disrupt the polymer chain packing, which typically enhances the solubility of these otherwise rigid polymers, making them easier to process into films and fibers. ntu.edu.twresearchgate.net This improved processability is a significant advantage over many traditional aromatic polyamides that are often insoluble and have very high melting temperatures. ntu.edu.tw
Similarly, this monomer can react with diisocyanates to produce polyureas. The resulting polymers would benefit from the structural attributes of the monomer, potentially leading to materials with high thermal resistance and good mechanical properties, suitable for specialty coatings, elastomers, and adhesives.
Table 1: Potential Polyamide Synthesis Using this compound
| Co-monomer (Diacyl Chloride) | Resulting Polymer | Expected Properties |
| Terephthaloyl chloride | Aromatic Polyamide | High thermal stability, enhanced solubility in organic solvents, good film-forming capability. |
| Isophthaloyl chloride | Aromatic Polyamide | Increased flexibility compared to terephthaloyl-based polymers, good solubility. |
| 4,4'-Oxydibenzoyl chloride | Aromatic Polyamide | Improved processability and flexibility due to ether linkages in the backbone. |
The amine group in this compound can function as a curing agent for epoxy resins. It can participate in the ring-opening polymerization of epoxide groups, leading to the formation of a durable, cross-linked thermoset network. The incorporation of the bulky tert-pentylphenoxy structure into the epoxy network can enhance properties such as thermal stability, chemical resistance, and hydrophobicity of the final cured material.
In the context of phenolic resins, while the molecule itself is not a phenol (B47542), its synthesis originates from alkylated phenols like tert-pentyl phenol. google.com It can be introduced as a modifying agent during the synthesis of phenolic resins. Its amine functionality can react with the methylol groups of the phenol-formaldehyde prepolymer, integrating into the resin structure. This modification can improve the thermal and dimensional stability of the resulting thermoset, a strategy often employed using various alkylated phenols. google.com
The aromatic rings within this compound are susceptible to electrophilic substitution reactions, such as Friedel-Crafts alkylation. This reactivity allows it to be used as a monomer for creating hyper-cross-linked porous organic polymers (POPs). By reacting it with an external cross-linker (e.g., 1,4-bis(chloromethyl)benzene) in the presence of a Friedel-Crafts catalyst, a rigid, three-dimensional network with a high Brunauer–Emmett–Teller (BET) surface area can be formed. researchgate.net
These porous polymers are investigated for applications in gas storage, separation, and catalysis. The chemical functionalities derived from the monomer, including the nitrogen and oxygen atoms, can create specific active sites within the porous framework, enhancing selectivity for applications like dye adsorption or as supercapacitor materials. researchgate.net
Development of High-Performance Polymers
The deliberate incorporation of this compound into polymer structures is a key strategy for developing high-performance materials with precisely controlled properties.
The versatility of this compound allows for its use in both thermoplastic and thermosetting polymers.
Thermoplastics: When used as a diamine in polycondensation reactions to form linear polymers like polyamides, the resulting materials are thermoplastic. These polymers can be melted and reshaped upon heating, which is advantageous for manufacturing processes such as injection molding and extrusion. The presence of the bulky side group helps to prevent crystallization, yielding amorphous thermoplastics with high glass transition temperatures (Tg). ntu.edu.tw
Thermosets: When used as a curing agent for epoxides or as a component in cross-linked porous networks, it contributes to the formation of thermosets. These materials, once cured, form a permanent, infusible, and insoluble network, providing excellent mechanical strength, chemical resistance, and thermal stability.
The specific chemical architecture of this compound allows for the precise tailoring of polymer properties. The non-coplanar, kinked structure resulting from the ether linkage and the bulky tert-pentyl group are critical for achieving desired material characteristics.
This molecular design disrupts inter-chain interactions, which has several beneficial effects:
Enhanced Solubility: The reduced chain packing leads to better solubility in common organic solvents, facilitating polymer processing and characterization. ntu.edu.tw
High Glass Transition Temperature (Tg): The rigid aromatic backbone combined with restricted chain mobility due to the bulky side group results in polymers with high Tg, meaning they retain their mechanical properties at elevated temperatures.
Amorphous Nature: The irregular chain structure inhibits crystallization, leading to amorphous materials with good optical transparency.
Table 2: Influence of Monomer Structure on Polymer Properties
| Structural Feature of Monomer | Effect on Polymer Architecture | Resulting Polymer Property |
| Bulky tert-pentyl group | Increases free volume between polymer chains; hinders chain packing. | Improved solubility, higher glass transition temperature (Tg), amorphous morphology. |
| Aryl ether linkage | Introduces a "kink" in the polymer backbone, reducing linearity. | Enhanced flexibility and processability without significantly compromising thermal stability. |
| Aromatic amine functionality | Provides reactive sites for various polymerization reactions (polycondensation, addition). | Versatility in forming different polymer types (polyamides, polyureas, epoxies). |
Role of Aromatic Amine-Ether Scaffolds in Polymer Design
Aromatic amine-ether scaffolds are fundamental building blocks in the design of a wide array of high-performance polymers, including aromatic polyamides and polyimides. The integration of both amine and ether functionalities into a polymer backbone allows for a synergistic combination of properties that are highly sought after in advanced materials.
The ether linkage within the scaffold introduces a degree of flexibility into the otherwise rigid polymer chain. This increased segmental mobility can lead to improved solubility and processability of the polymer, overcoming a common challenge with wholly aromatic polymers which are often intractable. researchgate.netmdpi.com The presence of ether groups can also enhance the polymer's mechanical properties, such as toughness and ductility.
Furthermore, the incorporation of bulky substituent groups, such as the tert-pentyl group present in this compound, is a well-established strategy in polymer design to enhance solubility. These bulky groups disrupt the close packing of polymer chains, reducing intermolecular forces and allowing solvent molecules to penetrate more easily. researchgate.netntu.edu.tw This modification is crucial for enabling solution-based processing techniques like casting, which is used to produce thin films and membranes. For instance, the introduction of a tert-butyl group, which is structurally similar to a tert-pentyl group, into poly(amide-imide)s has been shown to increase the microporosity of the polymer matrix, which can enhance properties like the diffusion rate of counterions in electrochromic applications. mdpi.com
The combination of these structural features in aromatic amine-ether scaffolds allows for the fine-tuning of polymer properties to meet the demands of specific applications, from microelectronics to aerospace. While direct experimental data for polymers derived from this compound is not available, the established principles of polymer chemistry suggest that it could be a promising monomer for creating soluble, thermally stable, and processable high-performance materials.
The following table presents data on the properties of various aromatic polyamides that incorporate aromatic amine and ether linkages, illustrating the impact of these structural features on polymer performance.
Table 1: Properties of Aromatic Polyamides with Amine-Ether Scaffolds
| Polymer | Monomers | Inherent Viscosity (dL/g) | Glass Transition Temperature (°C) | Tensile Strength (MPa) | Elongation at Break (%) |
|---|---|---|---|---|---|
| Polyamide 1 | 4-[4-(1-methyl-1-phenylethyl)phenoxy]-1,3-diamino benzene (B151609) and Isophthaloyl chloride | Not specified | 237-254 | Not specified | Not specified |
| Polyamide 2 | 4-[4-(1-methyl-1-phenylethyl)phenoxy]-1,3-diamino benzene and Terephthaloyl chloride | Not specified | 237-254 | Not specified | Not specified |
| Fluorinated Polyamide | 2,7-Bis(4-amino-2-trifluoromethylphenoxy)naphthalene and Terephthalic acid | 0.54 | Not specified | Not specified | Not specified |
Environmental Fate and Biodegradation Studies of Substituted Aryl Ethers and Aromatic Amines
Biodegradation Pathways of Aromatic Amines in Environmental Systems
Aromatic amines can undergo biodegradation under both aerobic and anaerobic conditions, with the specific pathway being highly dependent on the microbial communities present and the prevailing environmental conditions.
Aerobic Degradation Mechanisms
Under aerobic conditions, the biodegradation of aromatic amines is typically initiated by oxygenase enzymes. For aniline (B41778), a fundamental aromatic amine, degradation often proceeds through the formation of catechol. This process involves the action of aniline dioxygenase, which hydroxylates the aromatic ring. The resulting catechol is a key intermediate that can then undergo ring cleavage through either the ortho or meta pathway, leading to intermediates that can enter central metabolic cycles like the Krebs cycle. nih.govnih.govzju.edu.cnnih.gov
For substituted anilines, the degradation pathway can be more complex. The nature and position of the substituents on the aromatic ring play a crucial role in determining the specific enzymes involved and the subsequent metabolic route. For instance, the degradation of chloroanilines often begins with an oxidative deamination to form the corresponding chlorocatechol, which is then further degraded. nih.gov Given the structure of 2-[4-(Tert-pentyl)phenoxy]phenylamine, it is plausible that aerobic degradation would commence with hydroxylation of one of the aromatic rings, potentially leading to the cleavage of the ether bond or the aromatic amine ring.
Anaerobic Degradation Mechanisms
In the absence of oxygen, the biodegradation of aromatic amines follows different routes. Aniline, for example, is generally resistant to anaerobic degradation alone but can be broken down under various electron-accepting conditions, such as nitrate-reducing or sulfate-reducing environments. researchgate.netresearchgate.net One documented anaerobic pathway for aniline involves an initial carboxylation to 4-aminobenzoate. d-nb.infouni-konstanz.de This intermediate is then activated to 4-aminobenzoyl-CoA, which undergoes reductive deamination to benzoyl-CoA, a central intermediate in anaerobic aromatic degradation. d-nb.info
For substituted aromatic amines, anaerobic degradation can involve processes like reductive dehalogenation for chlorinated compounds. nih.gov In the case of this compound, anaerobic degradation would likely proceed at a much slower rate than aerobic degradation and would be highly dependent on the presence of specific microbial consortia capable of attacking the ether linkage and the substituted aromatic rings under anoxic conditions.
Enzymatic and Microbial Degradation Processes
A diverse range of microorganisms, including bacteria and fungi, have been shown to degrade aromatic compounds. Bacteria from genera such as Pseudomonas, Rhodococcus, Burkholderia, and Acinetobacter are well-known for their ability to metabolize aromatic amines. nih.govnih.gov These microorganisms produce a variety of enzymes that catalyze the key steps in the degradation pathways.
Key enzymes in the aerobic degradation of aromatic amines include:
Aniline Dioxygenase: Initiates the degradation of aniline by adding two hydroxyl groups to the aromatic ring to form catechol. zju.edu.cnnih.gov
Catechol 2,3-dioxygenase: A key enzyme in the meta-cleavage pathway of catechol. zju.edu.cnnih.gov
Laccases and Peroxidases: These enzymes can catalyze the oxidation of a wide range of phenolic and anilinic compounds, often leading to polymerization.
Under anaerobic conditions, different sets of enzymes are involved, such as carboxylases and reductases that facilitate the initial activation and subsequent breakdown of the aromatic ring. d-nb.info
The degradation of the ether bond in aryl ethers can be a challenging step. Specific ether-cleaving enzymes, such as O-demethylases or dioxygenases that attack the ether linkage, would be required for the complete mineralization of this compound.
Factors Influencing Environmental Persistence and Degradation
The environmental persistence of substituted aromatic amines and aryl ethers is influenced by a combination of the compound's chemical properties and various environmental factors.
Chemical Structure: The molecular structure, including the type, number, and position of substituents on the aromatic rings, significantly affects biodegradability. The presence of the bulky tert-pentyl group and the stable ether linkage in this compound likely contributes to its persistence. Substituted diphenylamines, as a class, are generally considered to be persistent in the environment. canada.cacanada.caresearchgate.net
Environmental Conditions:
Oxygen Availability: The presence or absence of oxygen is a primary determinant of the degradation pathway (aerobic vs. anaerobic). Aerobic degradation is generally faster and more complete for many aromatic compounds.
pH and Temperature: Microbial activity and enzyme function are optimal within specific pH and temperature ranges. Deviations from these optimal conditions can significantly slow down degradation rates. zju.edu.cnnih.gov
Nutrient Availability: The presence of essential nutrients (e.g., nitrogen, phosphorus) is crucial for microbial growth and metabolism.
Bioavailability: The low water solubility of many substituted diphenylamines limits their availability to microorganisms, leading to their partitioning into soil and sediment where degradation rates can be slower. canada.caresearchgate.net
Microbial Population: The presence of microbial communities with the appropriate enzymatic machinery is essential for degradation to occur. Acclimation of microbial populations to the presence of a particular compound can enhance its degradation over time. nih.gov
Transformation Products and Their Environmental Implications
The biodegradation of complex aromatic compounds like this compound can lead to the formation of various transformation products. While complete mineralization to carbon dioxide and water is the ideal outcome, partial degradation can result in the accumulation of intermediate metabolites.
Based on the known degradation pathways of anilines and phenols, potential transformation products of this compound could include:
Hydroxylated derivatives: Formed during the initial stages of aerobic degradation.
Catechols and their ring-cleavage products: If the aromatic rings are hydroxylated and subsequently cleaved.
4-tert-pentylphenol and 2-aminophenol (B121084): Resulting from the cleavage of the ether bond. 4-tert-pentylphenol is known to be readily biodegradable. service.gov.ukindustrialchemicals.gov.au
Polymerized products: Resulting from the action of oxidative enzymes like laccases and peroxidases.
The environmental implications of these transformation products depend on their own persistence, toxicity, and bioavailability. In some cases, transformation products can be more toxic or mobile than the parent compound. Therefore, a complete understanding of the environmental fate of this compound would require the identification and characterization of its major transformation products.
Q & A
Basic: What are the recommended synthetic routes for 2-[4-(tert-pentyl)phenoxy]phenylamine, and how can reaction yields be optimized?
Methodological Answer:
The synthesis typically involves nucleophilic aromatic substitution or Ullmann coupling between 4-(tert-pentyl)phenol and a halogenated aniline derivative. Key factors for yield optimization include:
- Catalyst selection: Copper(I) iodide or palladium catalysts (e.g., Pd(OAc)₂) enhance coupling efficiency .
- Solvent choice: Polar aprotic solvents like DMF or DMSO improve solubility of intermediates .
- Temperature control: Reactions often require 80–120°C for 12–24 hours, monitored via TLC/HPLC .
- Purification: Column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization from ethanol removes unreacted starting materials .
Basic: How should researchers characterize the purity and structural integrity of this compound?
Methodological Answer:
- HPLC analysis: Use a C18 column with a mobile phase of acetonitrile/water (70:30) at 1.0 mL/min; retention time ~8–10 minutes (calibrated against standards from ) .
- NMR spectroscopy: Confirm substitution patterns via ¹H NMR (aromatic protons: δ 6.8–7.2 ppm; tert-pentyl group: δ 1.2–1.5 ppm) and ¹³C NMR (C-O linkage: ~150 ppm) .
- Mass spectrometry: ESI-MS in positive mode should show [M+H]⁺ at m/z ~324.2 (calculated for C₁₇H₂₁NO) .
Advanced: How can researchers resolve contradictory data regarding the compound’s stability under varying pH conditions?
Methodological Answer:
Contradictions in stability studies (e.g., hydrolysis at acidic vs. alkaline pH) require systematic validation:
- Experimental design: Prepare buffered solutions (pH 2–12), incubate samples at 25°C/40°C, and analyze degradation via HPLC at 0, 24, 48, and 72 hours .
- Mechanistic analysis: Identify degradation products (e.g., phenolic derivatives via LC-MS) to infer cleavage pathways .
- Statistical validation: Use ANOVA to compare degradation rates across pH groups, ensuring n ≥ 3 replicates .
Advanced: What computational strategies are effective for predicting the compound’s reactivity in novel reactions?
Methodological Answer:
- DFT calculations: Optimize geometry at the B3LYP/6-31G(d) level to model electron density at the amine and phenoxy groups .
- Molecular docking: Simulate interactions with biological targets (e.g., enzymes) using AutoDock Vina; focus on binding affinity (ΔG) and hydrogen-bonding motifs .
- QSAR modeling: Train models on structurally similar amines (e.g., tyramine derivatives) to predict logP, pKa, and metabolic pathways .
Basic: What safety protocols are critical for handling this compound in the laboratory?
Methodological Answer:
- Personal protective equipment (PPE): Nitrile gloves, lab coat, and safety goggles .
- Ventilation: Use fume hoods during synthesis to minimize inhalation of vapors .
- Spill management: Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .
- First aid: For skin contact, wash with soap/water; for eye exposure, rinse for 15 minutes and seek medical evaluation .
Advanced: How can researchers address discrepancies in reported bioactivity data for this compound?
Methodological Answer:
- Assay standardization: Replicate assays (e.g., enzyme inhibition) under controlled conditions (pH 7.4, 37°C) with positive/negative controls .
- Meta-analysis: Compare IC₅₀ values across studies using standardized units (µM) and assess batch-to-batch purity variations .
- Structural analogs: Test derivatives (e.g., halogenated or methylated variants) to isolate structure-activity relationships .
Basic: What solvents are suitable for recrystallizing this compound without inducing degradation?
Methodological Answer:
- Low-polarity solvents: Hexane or cyclohexane for initial crude purification .
- Mixed solvents: Ethanol/water (8:2) for final recrystallization, achieving >98% purity (verified via melting point: 120–122°C) .
- Avoid: Chlorinated solvents (e.g., DCM) may form unstable adducts under prolonged storage .
Advanced: How to design a stability-indicating method for long-term storage studies of this compound?
Methodological Answer:
- Forced degradation: Expose samples to heat (60°C), UV light (254 nm), and oxidative conditions (3% H₂O₂) for 48 hours .
- HPLC-DAD: Monitor degradation peaks at 254 nm and 280 nm; validate method specificity via spiked impurities .
- Kinetic modeling: Apply Arrhenius equation to predict shelf life at 25°C using degradation data from accelerated conditions .
Basic: What spectroscopic techniques are most effective for distinguishing positional isomers of this compound?
Methodological Answer:
- NOESY NMR: Detect spatial proximity between tert-pentyl and phenoxy groups to confirm para-substitution .
- IR spectroscopy: Compare C-O-C stretching frequencies (1250–1150 cm⁻¹) to reference spectra of ortho/meta isomers .
- X-ray crystallography: Resolve crystal structure to unambiguously assign substitution patterns (if single crystals are obtainable) .
Advanced: How can researchers leverage cheminformatics tools to predict the compound’s environmental fate?
Methodological Answer:
- EPI Suite: Estimate biodegradation (BIOWIN) and bioaccumulation (BCF) metrics using the compound’s logP (~3.5) and molecular weight .
- ECOSAR: Model aquatic toxicity (e.g., LC₅₀ for fish) based on structural alerts (e.g., aromatic amines) .
- Experimental validation: Perform OECD 301D biodegradation tests to reconcile computational predictions with empirical data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
